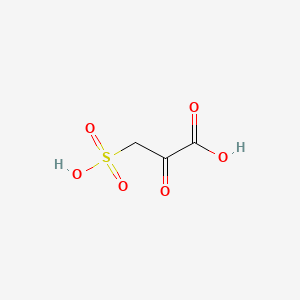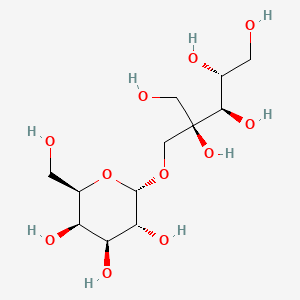
Azapetine hydrochloride
Descripción general
Descripción
Azapetine hydrochloride is a chemical compound known for its vasodilatory properties. It belongs to the class of organic compounds known as benzazepines, which are characterized by a benzene ring fused to an azepine ring. This compound has been studied for its potential therapeutic applications, particularly in the treatment of peripheral arterial diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azapetine hydrochloride typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process is carried out using hydrogen over Raney nickel as a catalyst. The intermediate product, 6,7-dihydro-5H-dibenz[c,e]azepin-7-one, is then reduced using lithium aluminium hydride in ether to yield azapetine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure hydrogenation and large-scale reduction techniques ensures the efficient production of the compound. Quality control measures, such as monitoring reaction progress through TLC and spectroscopic methods, are employed to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Azapetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Azapetine can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its amine derivatives.
Substitution: Azapetine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Formation of azapetine N-oxide.
Reduction: Formation of azapetine amine derivatives.
Substitution: Formation of N-alkyl or N-acyl azapetine derivatives.
Aplicaciones Científicas De Investigación
Azapetine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on vascular smooth muscle cells and its potential as a vasodilator.
Medicine: Investigated for its therapeutic potential in treating peripheral arterial diseases and other cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mecanismo De Acción
Azapetine hydrochloride exerts its effects primarily through its action on vascular smooth muscle cells. It acts as a vasodilator by inhibiting the contraction of these cells, leading to the relaxation of blood vessels. The compound targets specific receptors in the vascular smooth muscle, resulting in the modulation of intracellular calcium levels and subsequent vasodilation .
Comparación Con Compuestos Similares
Azapetine hydrochloride is unique among benzazepines due to its specific vasodilatory properties. Similar compounds include:
Dibenzazepine: Known for its anticonvulsant properties.
Imipramine: A tricyclic antidepressant with a different mechanism of action.
Carbamazepine: Used primarily as an anticonvulsant and mood stabilizer.
This compound stands out due to its targeted action on vascular smooth muscle cells, making it a valuable compound in the treatment of cardiovascular conditions .
Propiedades
IUPAC Name |
6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N.ClH/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18;/h2-10H,1,11-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGNTBKVOFUKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146-36-1 (Parent) | |
| Record name | Azapetine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40215313 | |
| Record name | Azapetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65-15-6 | |
| Record name | Azapetine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azapetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZAPETINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN855K6HSO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















